N-(2-phenylpropyl)hexan-1-amine
Description
Properties
Molecular Formula |
C15H25N |
|---|---|
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-(2-phenylpropyl)hexan-1-amine |
InChI |
InChI=1S/C15H25N/c1-3-4-5-9-12-16-13-14(2)15-10-7-6-8-11-15/h6-8,10-11,14,16H,3-5,9,12-13H2,1-2H3 |
InChI Key |
XRFUSMJTYLCBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
- Catalysts : Palladium on carbon (Pd/C) or Raney nickel.
- Conditions :
- Mechanism : The aldehyde and amine first condense to form an imine intermediate, which is reduced to the amine.
- Yield : Up to 91%.
- Combine 2-phenylpropionaldehyde (1.0 mmol), hexan-1-amine (1.1 mmol), and 5% Pd/C (0.03 g) in ethanol.
- Pressurize with H₂ (50 bar) and heat at 100°C for 20 hours.
- Filter the catalyst and concentrate to isolate the product.
Alkylation of Hexan-1-Amine with 2-Phenylpropyl Halides
Alkylation involves nucleophilic substitution of a primary amine with an alkyl halide. This method is efficient for introducing the 2-phenylpropyl group.
Reaction Optimization
- Alkylating Agents : 2-Phenylpropyl bromide or iodide.
- Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
- Solvent : DMF or toluene.
- Conditions :
- Yield : 93%.
- Dissolve hexan-1-amine (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF.
- Add 2-phenylpropyl bromide (1.1 mmol) and stir at 60°C for 30 minutes.
- Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Chiral Synthesis via Sulfinamide Intermediates
For enantiomerically pure this compound, chiral auxiliaries like N-2-phenyl-2-propyl sulfinamide enable stereocontrol.
Sulfinyl Imine Formation and Reduction
Comparative Analysis of Methods
Key Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylpropyl)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides or sulfonates are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-phenylpropyl)hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of amine-related biochemical pathways and interactions.
Industry: The compound is used in the production of polymers, catalysts, and other functional materials
Mechanism of Action
The mechanism of action of N-(2-phenylpropyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to N-(2-phenylpropyl)hexan-1-amine and have been studied extensively in amide-amine mixtures (–6):
Structural Analogs
Thermodynamic and Interaction Properties
Key findings from studies on amine-amide mixtures (–6):
2.2.1 Excess Molar Enthalpies ($H_{\text{m}}^{\text{E}}$)
- HxA : Forms weaker interactions with amides (e.g., DMA/DMF) due to longer aliphatic chains, leading to lower $H{\text{m}}^{\text{E}}$ values compared to shorter amines like BA. Positive $H{\text{m}}^{\text{E}}$ indicates dominance of like-molecule interactions .
- DPA : As a secondary amine, DPA exhibits slightly higher $H_{\text{m}}^{\text{E}}$ than HxA in DMA mixtures, attributed to reduced amide-amine cross-association .
- BA : Stronger amide-amine interactions due to shorter chain length, resulting in lower $H_{\text{m}}^{\text{E}}$ values .
2.2.2 Excess Molar Volumes ($V_{\text{m}}^{\text{E}}$)
- HxA : Negative $V_{\text{m}}^{\text{E}}$ in DMA mixtures, suggesting structural reorganization and packing efficiency .
- DPA : Lower $V_{\text{m}}^{\text{E}}$ compared to HxA, as secondary amines disrupt amine-amine interactions less effectively .
- BA : More negative $V_{\text{m}}^{\text{E}}$ due to stronger dipole-dipole interactions with amides .
2.2.3 Excess Permittivity ($\varepsilon_{\text{r}}^{\text{E}}$)
- HxA : Large negative $\varepsilon_{\text{r}}^{\text{E}}$ in DMA mixtures, indicating disruption of amide-amide dipole correlations .
- DPA : Less negative $\varepsilon_{\text{r}}^{\text{E}}$ than HxA, as branching reduces polarizability .
- Aniline (aromatic amine) : Positive $\varepsilon_{\text{r}}^{\text{E}}$ due to enhanced dipole alignment in DMF mixtures .
Impact of Aromaticity and Branching
- This compound vs. However, steric hindrance from the 2-phenylpropyl group may weaken cross-association compared to linear HxA.
- Comparison with Phenpromethamine : The hexyl chain in the target compound provides greater hydrophobicity than Phenpromethamine’s shorter propyl chain, likely reducing solubility in polar solvents .
Table: Comparative Thermodynamic Data (298.15 K)
Key Research Findings
Chain Length and Polarity : Longer amines (e.g., HxA) are less effective at forming cross-associations with amides due to increased hydrophobicity and reduced polarity .
Branching Effects : Secondary amines (e.g., DPA) exhibit weaker interactions with amides than primary amines, as branching sterically hinders dipole alignment .
Aromaticity : Aromatic amines (e.g., aniline) enhance permittivity in polar solvents via π-electron interactions, a property likely shared by this compound .
ERAS Model Validation : The Extended Real Associated Solution model accurately predicts $H{\text{m}}^{\text{E}}$ and $V{\text{m}}^{\text{E}}$ for amine-amide systems, confirming the dominance of physical over chemical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
